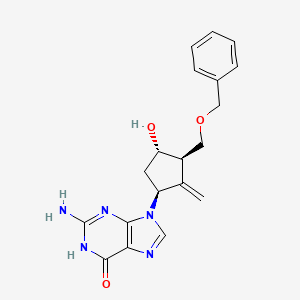

3-Benzyl Entecavir

CAS No.:

Cat. No.: VC17970744

Molecular Formula: C19H21N5O3

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21N5O3 |

|---|---|

| Molecular Weight | 367.4 g/mol |

| IUPAC Name | 2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |

| Standard InChI | InChI=1S/C19H21N5O3/c1-11-13(9-27-8-12-5-3-2-4-6-12)15(25)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |

| Standard InChI Key | LHPHZZBSRXNYEJ-KKUMJFAQSA-N |

| Isomeric SMILES | C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |

| Canonical SMILES | C=C1C(CC(C1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Benzyl Entecavir is systematically named 2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one. Its structure retains the core features of Entecavir—a cyclopentyl ring fused to a purine scaffold—but incorporates a benzyl group via an ether linkage at the 3-position of the cyclopentyl moiety . This modification alters the compound’s steric and electronic profiles, potentially influencing its interactions with viral polymerases.

Key Chemical Properties:

-

Molecular Formula:

-

Molecular Weight: 367.41 g/mol

-

CAS Registry: 701278-13-9

-

Appearance: Typically supplied as a white solid in research quantities (e.g., 250 mg priced at 3,864.00 €) .

Synthesis and Derivative Design

Comparative Analysis with Parent Compound:

| Property | Entecavir | 3-Benzyl Entecavir |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 277.28 g/mol | 367.41 g/mol |

| Key Modification | N/A | Benzyl group at C3 |

| Clinical Status | Approved (HBV) | Research use only |

Research Applications and Limitations

Role in Medicinal Chemistry

3-Benzyl Entecavir serves as a synthetic intermediate for exploring structure-activity relationships (SAR) in nucleoside analogues. Benzylation can stabilize labile hydroxyl groups during synthesis or modulate pharmacokinetic properties. For instance, the benzyl ether may protect the 4-hydroxy group of the cyclopentyl ring from premature metabolism, a strategy employed in prodrug design .

Gaps in Current Knowledge

No peer-reviewed studies directly investigate 3-Benzyl Entecavir’s antiviral efficacy, toxicity, or metabolic fate. Its high cost (3,864.00 €/250mg) and lack of commercial therapeutic formulations underscore its status as a niche research chemical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume